An In-depth Technical Guide to the Physicochemical Properties of tDHU, acid
An In-depth Technical Guide to the Physicochemical Properties of tDHU, acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of tDHU, acid, a functionalized cereblon (CRBN) ligand integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction to tDHU, acid
tDHU, acid, chemically known as 4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)benzoic acid, is a key building block in the synthesis of PROTACs. As a ligand for the E3 ubiquitin ligase cereblon, it facilitates the recruitment of this enzyme to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. Understanding its physicochemical properties is crucial for the design and optimization of effective PROTAC molecules.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)benzoic acid | - |
| Synonyms | tDHU, acid | - |
| CAS Number | 2377643-37-1 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| Melting Point | Not available. See Experimental Protocol 3.1. | - |
| Boiling Point | Not available. | - |
| pKa (acidic) | Predicted: ~4.5 (for the carboxylic acid) | Predicted based on similar structures |
| Aqueous Solubility | Not available. See Experimental Protocol 3.3. | - |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures in organic and medicinal chemistry.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Finely powder a small amount of the dry tDHU, acid using a mortar and pestle.
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Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Measurement:
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
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Record the temperature at which the first drop of liquid appears (the beginning of melting).
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Record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
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Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution.
Principle: Potentiometric titration is a common method for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is 50% dissociated.
Apparatus:
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
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Sample Preparation: Accurately weigh a sample of tDHU, acid and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.
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Titration:
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Place the beaker with the sample solution on a stir plate and immerse the pH electrode and the tip of the burette.
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Record the initial pH of the solution.
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Add the strong base titrant in small, precise increments from the burette.
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After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
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Data Analysis:
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Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
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Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of the acid.
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The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
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The pH at the half-equivalence point is equal to the pKa of the acid.
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Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a solvent and then measuring the concentration of the dissolved solute.
Apparatus:
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Scintillation vials or flasks with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
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Sample Preparation: Add an excess amount of tDHU, acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
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Equilibration:
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Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.
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Carefully remove an aliquot of the supernatant without disturbing the solid.
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Centrifuge the aliquot to remove any remaining suspended solid particles.
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Analysis:
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Accurately dilute the clear supernatant with a suitable solvent.
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Determine the concentration of tDHU, acid in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
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Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.
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Signaling Pathway in PROTAC Mechanism
tDHU, acid functions as a cereblon (CRBN) ligand within a PROTAC. The general mechanism of action for a CRBN-recruiting PROTAC is depicted below.
In this pathway, the PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can induce the degradation of another target protein molecule, acting in a catalytic manner.
